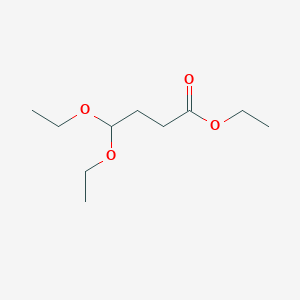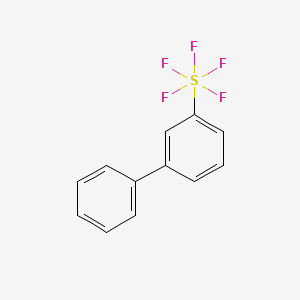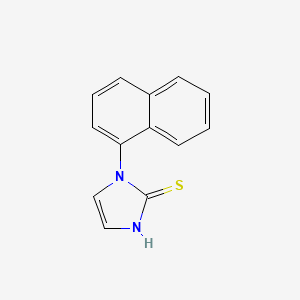![molecular formula C13H17NO4 B12112291 beta-Alanine, N-[(3,4-dimethylphenoxy)acetyl]- CAS No. 446828-71-3](/img/structure/B12112291.png)
beta-Alanine, N-[(3,4-dimethylphenoxy)acetyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
beta-Alanine, N-[(3,4-dimethylphenoxy)acetyl]-: is a synthetic compound derived from beta-alanine, a naturally occurring beta amino acid This compound is characterized by the presence of a 3,4-dimethylphenoxy group attached to the acetyl moiety of beta-alanine
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of beta-Alanine, N-[(3,4-dimethylphenoxy)acetyl]- typically involves the acylation of beta-alanine with 3,4-dimethylphenoxyacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.
Industrial Production Methods: Industrial production of beta-Alanine, N-[(3,4-dimethylphenoxy)acetyl]- may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, involving steps such as recrystallization or chromatography to purify the final product.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl group of the acetyl moiety, potentially converting it to an alcohol.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the dimethyl groups may be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Quinones or other oxidized phenoxy derivatives.
Reduction: Alcohol derivatives of the acetyl group.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry:
- Used as a precursor in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a building block in organic synthesis.
Biology:
- Investigated for its potential role in biochemical pathways involving beta-alanine.
- Studied for its effects on enzyme activity and protein interactions.
Medicine:
- Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
- Studied for its pharmacokinetics and pharmacodynamics properties.
Industry:
- Used in the production of specialty chemicals and materials.
- Investigated for its potential use in the development of new polymers and coatings.
作用機序
The mechanism of action of beta-Alanine, N-[(3,4-dimethylphenoxy)acetyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxyacetyl group may enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The exact pathways involved can vary depending on the specific application and target.
類似化合物との比較
beta-Alanine: The parent compound, naturally occurring and involved in various metabolic pathways.
N-Acetyl-beta-alanine: A derivative with an acetyl group attached to beta-alanine.
3,4-Dimethylphenoxyacetic acid: A compound with a similar phenoxy group but lacking the beta-alanine moiety.
Uniqueness:
- The presence of both the beta-alanine and 3,4-dimethylphenoxyacetyl groups in a single molecule provides unique chemical properties.
- The compound’s ability to undergo various chemical reactions and its potential applications in multiple fields highlight its versatility.
特性
CAS番号 |
446828-71-3 |
|---|---|
分子式 |
C13H17NO4 |
分子量 |
251.28 g/mol |
IUPAC名 |
3-[[2-(3,4-dimethylphenoxy)acetyl]amino]propanoic acid |
InChI |
InChI=1S/C13H17NO4/c1-9-3-4-11(7-10(9)2)18-8-12(15)14-6-5-13(16)17/h3-4,7H,5-6,8H2,1-2H3,(H,14,15)(H,16,17) |
InChIキー |
UMONOTCBYRCBSI-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)OCC(=O)NCCC(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-{[4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]sulfanyl}acetic acid](/img/structure/B12112243.png)
![[(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B12112248.png)
![ethyl (2Z)-2-(1-acetyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12112267.png)



![2-[[2-(2,6-Diaminohexanoylamino)-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B12112295.png)


![2-Azaspiro[4.5]decan-8-ylmethanol](/img/structure/B12112309.png)
